
2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group, a keto group at the 3-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new anti-inflammatory or anticancer agents.
Medicine: Its structural features may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)pyridazine-3,4-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.
3-(3-Chlorophenyl)-2,4-dihydropyridazine-5-carboxylic acid: Similar structure but with different substitution positions.
Uniqueness
2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, a keto group, and a carboxylic acid group within a pyridazine ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H7ClN2O3 |
|---|---|
分子量 |
250.64 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-2-1-3-8(6-7)14-10(15)9(11(16)17)4-5-13-14/h1-6H,(H,16,17) |
InChIキー |
TUSLGWAJQFDDCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



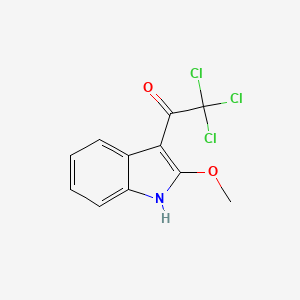
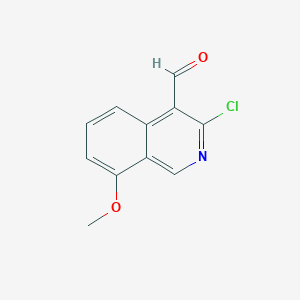
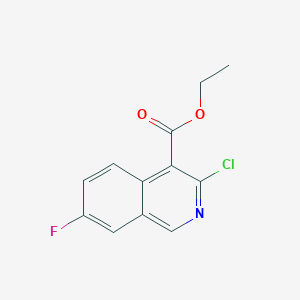
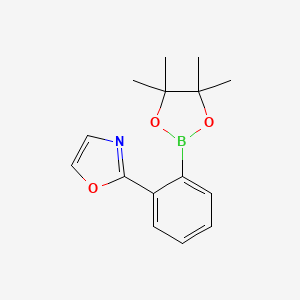
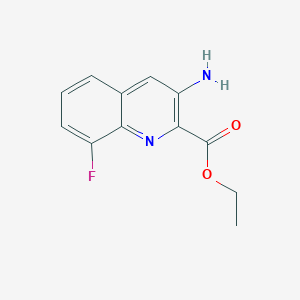
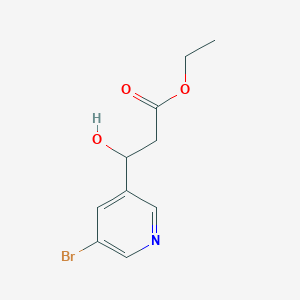




![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
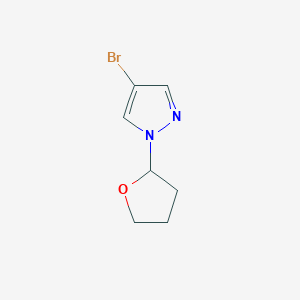
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
